3-(2-Methoxy-1-naphthyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines a naphthalene ring, a pyrazole ring, and a trifluoromethyl phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the naphthalene ring: This step involves the coupling of the pyrazole intermediate with a naphthalene derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the hydrazide: The final step involves the reaction of the naphthalene-pyrazole intermediate with a hydrazide derivative, such as 2-(trifluoromethyl)benzaldehyde, under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and biological context. Generally, it may involve binding to specific receptors or enzymes, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
- **3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(fluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
- **3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(chloromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide lies in its trifluoromethyl group, which can impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H17F3N4O2 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H17F3N4O2/c1-32-20-11-10-14-6-2-4-8-16(14)21(20)18-12-19(29-28-18)22(31)30-27-13-15-7-3-5-9-17(15)23(24,25)26/h2-13H,1H3,(H,28,29)(H,30,31)/b27-13+ |
InChI Key |
ZRWMKVGBIMHVFM-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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